molecular formula C13H16Cl2FN B1458407 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803589-34-5

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1458407
M. Wt: 276.17 g/mol
InChI Key: GRGCTUADERWGEP-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” belongs to a class of organic compounds known as azabicyclo octanes . These are organic compounds containing a bicyclic structure that is made up of an eight-member carbon ring and a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to the wide array of interesting biological activities displayed by these compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 8-azabicyclo[3.2.1]octane core, with a fluorine atom and a chlorophenyl group attached to the third carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the chlorophenyl and fluoro groups .

Scientific Research Applications

Synthesis of Tropane Alkaloids

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results/Outcomes: This methodology has been successful in the synthesis of tropane alkaloids, contributing to the understanding and application of these compounds in various biological activities .

Drug Discovery

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: The 2-azabicyclo[3.2.1]octane system, a similar structure to the one you mentioned, has gained significant interest due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application: The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods have been used in the total synthesis of several target molecules .
  • Results/Outcomes: The unique structure of the 2-azabicyclo[3.2.1]octane system has made it a challenging scaffold to acquire, but its presence in the total synthesis of several target molecules highlights its importance in the field of drug discovery .

Organocatalysis

  • Scientific Field: Organic Chemistry
  • Application Summary: Organocatalysis, which is one of the main research areas in organic chemistry, has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework . This approach reduces residues and thus the ecological impact .
  • Methods of Application: The specific methods of application are not detailed in the source, but organocatalysis generally involves the use of a small amount of a chiral organic molecule to catalyze a chemical reaction .
  • Results/Outcomes: The use of organocatalysis for the synthesis of the bicyclo[3.2.1]octane framework has contributed to the development of more environmentally friendly synthetic methods .

Synthesis of Cytisine-like Alkaloids

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The 2-azabicyclo[3.2.1]octane system, a similar structure to the one you mentioned, has been used in the synthesis of cytisine-like alkaloids . These compounds, from the hosieine family, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
  • Methods of Application: The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods have been used in the total synthesis of several target molecules .
  • Results/Outcomes: The synthesis of cytisine-like alkaloids using the 2-azabicyclo[3.2.1]octane system has contributed to the discovery of new bioactive compounds with potential applications in drug discovery .

Synthesis of Natural Products

  • Scientific Field: Natural Product Chemistry
  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results/Outcomes: This methodology has been successful in the synthesis of tropane alkaloids, contributing to the understanding and application of these compounds in various biological activities .

Synthesis of Bioactive Molecules

  • Scientific Field: Bioorganic Chemistry
  • Application Summary: The 2-azabicyclo[3.2.1]octane system, a similar structure to the one you mentioned, has gained significant interest due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application: The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods have been used in the total synthesis of several target molecules .
  • Results/Outcomes: The unique structure of the 2-azabicyclo[3.2.1]octane system has made it a challenging scaffold to acquire, but its presence in the total synthesis of several target molecules highlights its importance in the field of drug discovery .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential biological activities. This could involve the development of new synthetic methodologies, as well as in-depth studies of its mechanism of action .

properties

IUPAC Name

3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCTUADERWGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

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